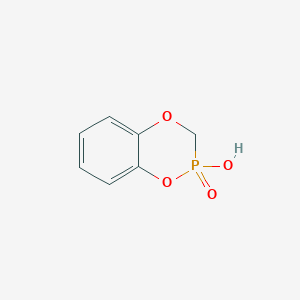

2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related organophosphorus compounds often involves cyclization reactions of zwitterionic intermediates or three-component coupling reactions. For instance, Collins, Drygala, and Swan (1983) described the synthesis of 2-phenyl-2,3-dihydro-1H-1,2-benzazaphosphole 2-oxide through thermolysis of zwitterionic amino phosphinic acids or their hydrochloride salts (Collins, Drygala, & Swan, 1983). Similarly, Jeong et al. (2022) developed a transition-metal-free three-component reaction for synthesizing benzoxaphosphole 1-oxides, demonstrating broad functional group tolerance and moderate to good yields (Jeong et al., 2022).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds often utilize techniques such as X-ray diffraction analysis. Konovalova et al. (2005) conducted a study on the steric structure of specific benzo[e][1,3,2]dioxaphosphinin derivatives through X-ray diffraction, revealing insights into the molecular arrangement and interactions within these compounds (Konovalova et al., 2005).

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

- Application : The compound was used in the synthesis of materials for potentially high-power efficiency OLEDs. An electron-transport/hole-blocking layer was developed using a related phosphine oxide compound, demonstrating the versatility of these materials in electronic applications.

- Reference : (Tan et al., 2016).

Catalysis and Material Science

- Application : This chemical played a role in studies on catalytic activities, particularly in the context of nanostructured materials. It has been instrumental in understanding the relationship between molecular structure and catalytic efficiency.

- Reference : (Hou et al., 2014).

Synthetic Chemistry and Material Development

- Application : The compound has been a valuable asset in the creation of new P-heterocyclic families, which are essential in the development of advanced materials and chemicals.

- Reference : (Novák et al., 2008).

Waste Transformation and Resource Efficiency

- Application : Research has focused on transforming chemical waste, such as triphenylphosphine oxide, into useful organophosphorus compounds, highlighting the potential of 2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide in sustainable chemistry.

- Reference : (Zhang et al., 2020).

Photocatalysis

- Application : Studies have shown its role in the synthesis of benzo[b]phosphole oxides under photocatalytic conditions, contributing to advancements in photocatalysis and green chemistry.

- Reference : (Quint et al., 2016).

Asymmetric Hydrogenation in Pharmaceuticals

- Application : The compound has been utilized in the development of asymmetric hydrogenation processes, crucial for producing chiral pharmaceutical ingredients.

- Reference : (Imamoto et al., 2012).

DNA Interaction Studies

- Application : It was used to study DNA adduct formation, providing insights into the interactions between organic compounds and biological systems, which is vital in understanding genetic impacts and potential carcinogenicity.

- Reference : (Mentzschel et al., 1993).

Flame Retardancy in Polymers

- Application : Research has explored its use in synthesizing flame-retardant materials, contributing to the development of safer and more durable polymers.

- Reference : (Chang et al., 2012).

Multicomponent Synthesis

- Application : The compound is involved in multicomponent coupling reactions for synthesizing organophosphorus compounds, demonstrating its versatility in organic synthesis.

- Reference : (Jeong et al., 2022).

Metabolic Studies

- Application : It has been used in studies examining the metabolism of aromatic substrates, helping to elucidate complex biochemical pathways.

- Reference : (Jerina et al., 1968).

Propiedades

IUPAC Name |

2-hydroxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O4P/c8-12(9)5-10-6-3-1-2-4-7(6)11-12/h1-4H,5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKAQBFACQAXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC=C2OP1(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365695 | |

| Record name | 1,4,2-Benzodioxaphosphorin, 2,3-dihydro-2-hydroxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94317-90-5 | |

| Record name | 1,4,2-Benzodioxaphosphorin, 2,3-dihydro-2-hydroxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4617266.png)

![4-(2-furoyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4617267.png)

![2-{[(phenylthio)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4617273.png)

![8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4617291.png)

![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)

![3-methoxy-N-{[1-(3-methoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4617298.png)

![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)

![3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4617345.png)

![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)